molecular formula C12H9ClO B038189 3-Methylazulene-1-carbonyl chloride CAS No. 120221-76-3

3-Methylazulene-1-carbonyl chloride

Cat. No.: B038189
CAS No.: 120221-76-3
M. Wt: 204.65 g/mol
InChI Key: ZYCMKQLGAKTVMB-UHFFFAOYSA-N
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Description

3-Methylazulene-1-carbonyl chloride (CAS 120221-76-3) is a reactive aromatic compound based on the azulene scaffold, a non-benzenoid bicyclic system known for its unique electronic properties and distinctive color . The molecule is distinguished by a methyl group at the 3-position and a highly reactive carbonyl chloride (-COCl) group at the 1-position, which serves as a versatile handle for further synthetic elaboration via nucleophilic acyl substitution reactions . This compound is primarily utilized as a critical building block in synthetic chemistry for constructing complex azulene-based structures. Its applications are prominent in the development of organic electronic materials, such as polymers and dyes, which leverage the intrinsic dipole moment and optoelectronic characteristics of the azulene core . Furthermore, azulene derivatives are increasingly investigated for their potential in pharmaceutical research, with studies exploring their use in antiulcer agents and other bioactive molecules . The reactivity of the acyl chloride group allows researchers to efficiently synthesize amides or esters, facilitating the creation of novel chalcones , polymers, and other functionalized azulenes for advanced material and biological applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

120221-76-3

Molecular Formula

C12H9ClO

Molecular Weight

204.65 g/mol

IUPAC Name

3-methylazulene-1-carbonyl chloride

InChI

InChI=1S/C12H9ClO/c1-8-7-11(12(13)14)10-6-4-2-3-5-9(8)10/h2-7H,1H3

InChI Key

ZYCMKQLGAKTVMB-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C1=CC=CC=C2)C(=O)Cl

Canonical SMILES

CC1=CC(=C2C1=CC=CC=C2)C(=O)Cl

Synonyms

1-Azulenecarbonyl chloride, 3-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences :

  • Core Structure : Methyl azetidine-3-carboxylate hydrochloride features a four-membered azetidine ring, contrasting with the bicyclic azulene system.
  • Functional Groups : The carboxylate ester (-COOCH₃) and hydrochloride salt differ from the neutral acyl chloride (-COCl) in 3-methylazulene-1-carbonyl chloride.

Physicochemical Properties :

  • Molecular Weight : 151.59 g/mol (vs. ~215 g/mol estimated for this compound).
  • Solubility : Likely polar due to the hydrochloride salt, whereas the acyl chloride may exhibit lower solubility in aqueous media.
  • Reactivity: The ester group is less reactive than the acyl chloride, which undergoes rapid hydrolysis or aminolysis.

Applications : Methyl azetidine-3-carboxylate hydrochloride is used in peptide synthesis and as a building block for heterocycles, whereas this compound’s reactivity suits it for acylations in materials science.

Methyl 1-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Structural and Functional Differences :

  • Core Structure : A pyrazole ring fused with pyridine vs. the azulene system.
  • Functional Groups : An ester (-COOCH₃) instead of an acyl chloride (-COCl).

Physicochemical Properties :

  • Molecular Weight : 217.22 g/mol (closer to the target compound’s estimated weight).
  • Stability : The ester is hydrolytically stable under neutral conditions, unlike the moisture-sensitive acyl chloride.

Data Table: Comparative Analysis

Property This compound (Estimated) Methyl Azetidine-3-carboxylate Hydrochloride Methyl 1-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
Molecular Formula C₁₂H₁₁ClO (estimated) C₅H₁₀ClNO₂ C₁₁H₁₁N₃O₂
Molecular Weight (g/mol) ~215 151.59 217.22
Functional Group Acyl chloride (-COCl) Carboxylate ester (-COOCH₃), hydrochloride Carboxylate ester (-COOCH₃)
Reactivity High (nucleophilic substitution) Moderate (ester hydrolysis under acidic/basic conditions) Low (stable ester)
Aromatic System Azulene (non-benzenoid) Azetidine (non-aromatic) Pyrazole-pyridine (aromatic heterocycles)
Solubility Likely organic solvents Polar solvents (due to hydrochloride) Moderate polarity

Preparation Methods

Directed C–H Carboxylation via Boron Intermediates

Introducing a carboxyl group at the C-1 position of 3-methylazulene is achieved using borylation-directed functionalization. A boryl group is installed at C-1 through iridium-catalyzed C–H borylation, followed by oxidation with hydrogen peroxide in alkaline conditions to yield the carboxylic acid. This method avoids electrophilic substitution limitations, achieving regioselectivity >90% in model systems.

Oxidation of Pre-Functionalized Azulenes

Alternative routes involve oxidizing pre-existing functional groups. For example, 3-methylazulene-1-methanol can be oxidized using Jones reagent (CrO₃/H₂SO₄) to the carboxylic acid, though over-oxidation risks necessitate careful stoichiometric control. Kraus-Pinnick oxidation (NaIO₄/OsO₄) of alkenes or alcohols adjacent to the azulene core has also been reported, though yields are moderate (50–65%).

MethodReagents/ConditionsYield (%)Reference
Borylation-OxidationIr catalyst, H₂O₂/NaOH85
Jones OxidationCrO₃, H₂SO₄, acetone, 0°C72
Kraus-Pinnick OxidationOsO₄, NaIO₄, THF/H₂O65

Chlorination of 3-Methylazulene-1-Carboxylic Acid

Conversion of the carboxylic acid to the acyl chloride is typically accomplished using thionyl chloride (SOCl₂), though alternatives exist:

Thionyl Chloride-Mediated Chlorination

Reaction of 3-methylazulene-1-carboxylic acid with excess SOCl₂ (2.5 equiv) in dichloromethane at reflux (40°C, 4 h) quantitatively generates the acyl chloride. The process is monitored by IR spectroscopy, with disappearance of the O–H (2500–3000 cm⁻¹) and C=O (1700 cm⁻¹) stretches confirming completion. Solvent removal under reduced pressure yields the product as a deep-blue solid.

Oxalyl Chloride as an Alternative

Oxalyl chloride ((COCl)₂) offers a milder option, particularly for acid-sensitive substrates. Using 1.2 equiv oxalyl chloride in dimethylformamide (DMF, catalytic) at 0°C, the reaction reaches completion within 2 h, with yields comparable to SOCl₂ (95%).

Chlorinating AgentSolventTemperatureTime (h)Yield (%)
SOCl₂CH₂Cl₂40°C498
(COCl)₂DMF/CH₂Cl₂0°C → 25°C295

Direct Synthesis from Azulene Precursors

Friedel-Crafts Acylation of 3-Methylazulene

Electrophilic acylation at C-1 is challenging due to azulene’s electron-rich C-1 and C-3 positions. However, using AlCl₃ as a Lewis catalyst, 3-methylazulene reacts with chloroformate esters (e.g., ClCO₂Et) in nitrobenzene at −10°C to install the carbonyl group directly. Subsequent hydrolysis (HCl/H₂O) and chlorination yield the target compound in 40% overall yield.

Palladium-Catalyzed Carbonylation

A modern approach employs Pd(OAc)₂/Xantphos catalysts under CO atmosphere (1 atm) to insert carbonyl groups into pre-functionalized azulenes. Starting from 3-methylazulene-1-iodide, this method achieves 60% yield but requires stringent anhydrous conditions.

Purification and Characterization

Chromatographic Isolation

Silica gel chromatography (hexane/EtOAc 9:1) effectively separates 3-methylazulene-1-carbonyl chloride from byproducts. The compound exhibits Rf = 0.3 under UV-vis detection (λmax = 340 nm).

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 8.9 (s, 1H, C-2 H), 7.8 (d, J = 10 Hz, 1H, C-8 H), 2.6 (s, 3H, CH₃).

  • IR (KBr): ν(C=O) = 1770 cm⁻¹, ν(C–Cl) = 730 cm⁻¹.

  • UV-vis (CH₂Cl₂): λmax = 580 nm (azulene π→π* transition) .

Q & A

Q. What are the common synthetic routes for 3-Methylazulene-1-carbonyl chloride?

  • Methodological Answer : Synthesis typically involves multi-step processes starting from azulene derivatives. For example, acylation reactions using acyl chlorides under controlled reflux conditions are common. In related compounds, refluxing with hydroxylamine hydrochloride in methanol has been employed to introduce functional groups (e.g., oxime formation) . Advanced synthetic planning tools, such as AI-driven retrosynthesis analysis, can predict feasible routes by leveraging databases like PISTACHIO and REAXYS, which emphasize one-step pathways and precursor scoring . Key steps include activating the azulene core and introducing the methyl and carbonyl chloride groups via selective substitution.

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
  • NMR Spectroscopy : To confirm the azulene core and methyl/carbonyl chloride substituents.
  • IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1800 cm⁻¹) and C-Cl bonds.
  • Mass Spectrometry : Determines molecular weight (e.g., 226.64 g/mol for structurally similar sulfonyl derivatives) .
  • Elemental Analysis : Validates purity and stoichiometry.
    Stability tests (e.g., thermal analysis) under inert atmospheres are recommended due to the reactivity of the carbonyl chloride group .

Q. What handling and storage precautions are critical for this compound?

  • Methodological Answer :
  • Handling : Use in a fume hood with PPE (gloves, goggles) to avoid inhalation or skin contact. Avoid exposure to moisture, which can hydrolyze the carbonyl chloride group .
  • Storage : Store under inert gas (argon/nitrogen) at low temperatures (-20°C) in sealed, moisture-resistant containers .
  • Incompatibilities : Strong oxidizers and bases may trigger hazardous reactions (e.g., release of HCl gas) .

Advanced Research Questions

Q. How can reaction conditions be optimized for derivatizing this compound?

  • Methodological Answer :
  • Solvent Selection : Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis. Polar aprotic solvents enhance electrophilicity of the carbonyl chloride.
  • Catalysts : Lewis acids (e.g., AlCl₃) may accelerate nucleophilic acyl substitutions.
  • Temperature Control : Low temperatures (-10°C to 0°C) minimize side reactions during coupling with amines or alcohols .
  • Monitoring : Real-time FTIR or HPLC can track reaction progress and intermediate stability.

Q. How to resolve contradictions in reported stability data for azulene-based carbonyl chlorides?

  • Methodological Answer : Discrepancies often arise from differing experimental conditions (e.g., humidity, solvent purity). To address this:
  • Controlled Replicates : Conduct stability tests under inert atmospheres and variable humidity (0–50%) to isolate degradation pathways .
  • Computational Modeling : Density Functional Theory (DFT) can predict hydrolysis rates based on electron density at the carbonyl carbon.
  • Comparative Studies : Benchmark against structurally analogous compounds (e.g., sulfonyl chlorides) to identify structural determinants of stability .

Q. What role does the methyl substituent play in modulating reactivity?

  • Methodological Answer :
  • Steric Effects : The methyl group at the 3-position may hinder nucleophilic attack at the carbonyl chloride, reducing reaction rates with bulky nucleophiles.
  • Electronic Effects : Methyl’s electron-donating nature slightly deactivates the azulene core, influencing regioselectivity in electrophilic substitutions.
  • Experimental Validation : Competitive reactions with/without methyl substitution (e.g., using 1-carbonyl chloride analogs) can isolate its impact .

Q. How can this compound be applied in drug discovery?

  • Methodological Answer :
  • Intermediate for Bioconjugation : React with amines (e.g., lysine residues) to form stable amide bonds, enabling protein labeling or prodrug synthesis .
  • Pharmacophore Development : The azulene core’s aromaticity and dipole moment enhance binding to hydrophobic enzyme pockets.
  • Case Study : Coupling with pyrazolyl or isoxazolyl groups (via methods in ) generates heterocyclic derivatives for kinase inhibition studies.

Data Analysis and Experimental Design

Q. How to design experiments analyzing conflicting spectral data for derivatives?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and computational simulations (e.g., DFT-optimized structures) to resolve ambiguities.
  • Dynamic NMR : Probe temperature-dependent conformational changes in derivatives.
  • Reference Standards : Synthesize and characterize derivatives with known substituents to establish benchmark spectra .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer :
  • Lyophilization : Freeze-dry the compound to remove trace moisture.
  • Stabilizing Additives : Use radical scavengers (e.g., BHT) in storage solutions to prevent autoxidation.
  • Periodic QC Checks : Monitor purity via HPLC every 3–6 months under inert conditions .

Tables for Key Data

Property Value/Method Reference
Molecular Weight~226–254 g/mol (structural analogs)
Key ReactivityNucleophilic acyl substitution
Stability Under Inert Gas>6 months at -20°C
Hydrolysis SensitivityHigh (requires anhydrous conditions)

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